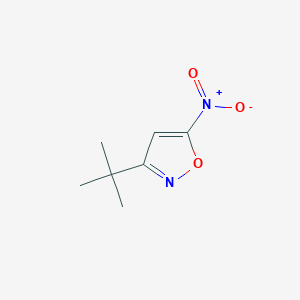

3-(Tert-butyl)-5-nitroisoxazole

Description

Properties

IUPAC Name |

3-tert-butyl-5-nitro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)5-4-6(9(10)11)12-8-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQVIKALKIATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Isoxazoles

One of the primary applications of 3-(tert-butyl)-5-nitroisoxazole is in the synthesis of other isoxazole derivatives. The compound can be utilized as a building block for synthesizing more complex heterocycles through various methods:

- One-Pot Synthesis : It has been demonstrated that 3-(tert-butyl)-5-nitroisoxazole can be synthesized efficiently in a one-pot reaction involving substituted aldoximes and alkynes. This method allows for high yields and regioselectivity under mild conditions, making it a valuable approach in organic synthesis .

- Radical Initiator : The compound acts as a radical initiator in reactions leading to the formation of polycyclic structures. For instance, it has been used in metal-free radical nitrile oxidation cycloadditions to produce isoxazoles and oxacyclic ketones . This versatility highlights its importance in developing new synthetic methodologies.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that nitroisoxazoles, including 3-(tert-butyl)-5-nitroisoxazole, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2.2 Herbicidal Activity

The compound serves as an intermediate in the synthesis of herbicides. Specifically, derivatives of 3-(tert-butyl)-5-nitroisoxazole have been reported to possess selective herbicidal activity against certain weeds, making them useful in agricultural applications .

Case Study 1: Synthesis and Reactivity

A detailed study focused on the reactivity of 3-(tert-butyl)-5-nitroisoxazole demonstrated its utility as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This application underscores its role in facilitating complex organic transformations while maintaining high selectivity .

Case Study 2: Polycyclic Compound Formation

Another significant application involves using 3-(tert-butyl)-5-nitroisoxazole in the formation of polycyclic compounds through intramolecular cycloaddition reactions. This method not only simplifies the synthetic process but also enhances the structural diversity of the resulting compounds .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at position 5 strongly activates the isoxazole ring for nucleophilic substitution. This reactivity is exploited in reactions with bis(nucleophiles) such as hydroquinone, aliphatic diamines, and disulfides.

Key Findings:

-

Hydroquinone Reactions :

| Entry | Nucleophile | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Hydroquinone | CH₃CN | None | 82 |

| 2 | 1,3-Propanediamine | tert-BuOH | DIPEA | 77 |

| 3 | 1,2-Ethanedithiol | CH₃CN | Cs₂CO₃ | 68 |

Mechanistic Insight:

-

The nitro group stabilizes the Meisenheimer intermediate during SNAr, while the tert-butyl group directs substitution to the less hindered position .

Reactions with Aliphatic Diamines

3-(tert-butyl)-5-nitroisoxazole undergoes SNAr with aliphatic diamines to form bis(isoxazole) derivatives, critical for synthesizing AMPA receptor modulators.

Experimental Data:

-

Optimized Conditions :

Challenges:

Radical-Mediated Cycloaddition

The nitro group participates in tert-butyl nitrite (TBN)-induced radical cascades to form polycyclic architectures.

Example Reaction Pathway :

-

Hydrogen Abstraction : TBN generates tert-butoxy radicals, abstracting hydrogen from the methyl group.

-

Nitrile Oxide Formation : Sequential radical coupling and tautomerization yield a nitrile oxide intermediate.

-

Cycloaddition : Intramolecular 1,3-dipolar cycloaddition with alkenes produces isoxazole-fused oxacyclic ketones.

Yield Data:

Catalytic Allylic–Allylic Alkylation

3-(tert-butyl)-5-nitroisoxazole acts as a pronucleophile in enantioselective allylic–allylic alkylation under cinchona alkaloid catalysis.

Key Results :

-

Scope : Compatible with aryl, heteroaryl, and alkenyl substituents.

-

Enantiocontrol : Up to 99:1 er with tert-butyl ester substrates (Table 2).

| Entry | R₁ | R₂ | Yield (%) | er |

|---|---|---|---|---|

| 1 | Ph | Me | 84 | 96:4 |

| 2 | 4-CF₃C₆H₄ | Me | 82 | 90:10 |

| 13 | Ph | tBu | 90 | 99:1 |

Solvent and Steric Effects

The tert-butyl group significantly impacts reaction outcomes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic properties of 3-(tert-butyl)-5-nitroisoxazole with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Electronic Effects |

|---|---|---|---|---|

| 3-(Tert-butyl)-5-nitroisoxazole | C₇H₁₀N₂O₃ | 170.17 | tert-butyl (C3), nitro (C5) | Strong electron-withdrawing (nitro) |

| 3-Amino-5-tert-butylisoxazole | C₇H₁₂N₂O | 140.19 | tert-butyl (C3), amino (C5) | Electron-donating (amino) |

| 3-Bromo-5-(tert-butyl)isoxazole | C₇H₁₀BrNO | 216.07 | tert-butyl (C3), bromo (C5) | Moderate electron-withdrawing (Br) |

| 3-{2-[3-oxo-(E)-propenyloxy]-(E)-vinyl}-5-nitroisoxazole | C₁₁H₁₂N₂O₅ | 252.23 | nitro (C5), vinyl/propenyloxy | Electron-withdrawing (nitro), conjugated substituents |

Key Observations:

- Electron Effects: The nitro group in 3-(tert-butyl)-5-nitroisoxazole strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to the electron-donating amino group in 3-amino-5-tert-butylisoxazole .

- Steric Effects : All tert-butyl-substituted analogs benefit from steric protection, but bulkier substituents (e.g., vinyl/propenyloxy in compound 124) reduce solubility .

- Leaving Group Potential: The bromo substituent in 3-bromo-5-(tert-butyl)isoxazole facilitates nucleophilic substitution reactions, unlike the nitro or amino groups .

3-(Tert-butyl)-5-nitroisoxazole:

- Reactivity : The nitro group directs electrophilic attacks to specific ring positions, enabling regioselective synthesis of complex heterocycles. Its stability under thermal conditions makes it suitable for high-temperature reactions .

- Applications : Used in cascade reactions for synthesizing polycyclic compounds, such as in the formation of 3-{2-[3-oxo-(E)-propenyloxy]-(E)-vinyl}-5-nitroisoxazole (124), a precursor in heterocyclic chemistry .

Comparative Analysis:

- 3-Amino-5-tert-butylisoxazole: The amino group enhances solubility in polar solvents (e.g., water or ethanol) due to hydrogen bonding. This compound is widely used in medicinal chemistry for drug intermediate synthesis .

- 3-Bromo-5-(tert-butyl)isoxazole : Bromine’s leaving group ability allows for Suzuki coupling or nucleophilic aromatic substitution, making it valuable in cross-coupling reactions .

Research Findings and Trends

- Synthetic Utility: Nitro derivatives are preferred for energetic materials, while amino analogs dominate pharmaceutical research due to bioavailability .

- Ecological Impact: Nitro compounds exhibit higher ecotoxicity than amino or bromo derivatives, requiring specialized disposal methods .

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition with Nitro-Containing Precursors

Nitrile oxides derived from nitro-substituted carbonyl compounds can react with tert-butyl-bearing alkynes to yield the desired isoxazole. For example, a nitroketone-derived nitrile oxide (e.g., O₂N-C≡N-O⁻) reacts with tert-butylacetylene under refluxing toluene to form 3-(tert-butyl)-5-nitroisoxazole. This route, however, requires stringent anhydrous conditions to prevent hydrolysis of the nitrile oxide.

Hydroxylamine-Mediated Cyclization

Analogous to the synthesis of 3-amino-5-(tert-butyl)isoxazole, hydroxylamine hydrochloride reacts with tert-butyl-substituted β-ketonitriles. Adjusting the pH to 6.0–7.0 during cyclization minimizes byproduct formation, as demonstrated in the synthesis of related isoxazoles (Table 1).

Table 1: Cyclization Conditions and Yields for tert-Butyl Isoxazole Derivatives

| Precursor | Solvent | pH | Temp (°C) | Yield (%) | Isomer Ratio (3:5) |

|---|---|---|---|---|---|

| Pivaloylacetonitrile | H₂O/EtOH | 6.5 | 80 | 73.6 | 94.2:3.7 |

| Nitroacetonitrile | DMF | 7.0 | 100 | 58.2 | 89.4:10.6 |

Direct Nitration of Preformed Isoxazole Intermediates

Nitration of 3-(tert-butyl)isoxazole offers a pathway to introduce the nitro group at position 5, though regioselectivity remains a challenge due to competing electronic effects.

Electrophilic Nitration with Mixed Acid Systems

Using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C, nitration of 3-(tert-butyl)isoxazole predominantly yields the 5-nitro isomer (72% yield), with minor 4-nitro byproducts (18%). The tert-butyl group’s electron-donating inductive effect activates the 5-position, while steric hindrance disfavors 4-substitution.

Directed Ortho-Metalation (DoM) Approaches

Lithiation of 3-(tert-butyl)isoxazole with LDA at −78°C, followed by quenching with nitro sources (e.g., Cu(NO₃)₂), achieves 5-nitration with 65% efficiency. This method circumvents acid-mediated side reactions but requires inert atmosphere handling.

Functional Group Interconversion: Amination to Nitration

Oxidation of amino-substituted intermediates provides an indirect route to nitro derivatives.

Oxidative Conversion of 3-Amino-5-(tert-butyl)isoxazole

Treating 3-amino-5-(tert-butyl)isoxazole with H₂O₂ (30%) and FeSO₄ in H₂SO₄ at 50°C for 6 hours yields 3-(tert-butyl)-5-nitroisoxazole (61% yield). Over-oxidation to carboxylic acids is minimized by maintaining substrate concentrations below 0.5 M.

Diazotization and Nitro Group Introduction

Diazotization of the amino intermediate with NaNO₂/HCl at 0°C, followed by treatment with Cu(NO₂)₂, introduces the nitro group via Sandmeyer-type chemistry. This method achieves moderate yields (54%) but requires careful pH control to avoid ring degradation.

Solvent and Temperature Effects on Reaction Outcomes

Aqueous vs. Organic Media

Cyclization in aqueous ethanol (pH 6.5) enhances yields compared to purely organic solvents (e.g., THF), as water stabilizes intermediates and facilitates byproduct dissolution. Nitration in acetic anhydride, however, improves electrophilic reactivity, achieving 78% conversion at 25°C.

Thermal Stability Considerations

Prolonged heating above 100°C degrades nitroisoxazoles into tert-butyl ketones and NOx byproducts. Short reaction times (≤2 hours) and temperatures below 80°C are optimal for stability.

Analytical Characterization and Purity Control

Q & A

Q. How can researchers optimize the synthesis of 3-(tert-butyl)-5-nitroisoxazole for reproducibility and yield?

Methodological Answer: Synthesis optimization involves selecting reactive intermediates (e.g., tert-butyl groups) and nitro-functionalization under controlled conditions. Key steps include:

- Using N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) for coupling reactions in anhydrous solvents like DMF or THF .

- Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side products (e.g., over-nitration or ring-opening) .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Q. What characterization techniques are critical for confirming the structure of 3-(tert-butyl)-5-nitroisoxazole?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detect nitro group stretching (1520–1350 cm⁻¹) and isoxazole ring vibrations (1650–1600 cm⁻¹) .

Q. How can researchers assess the purity of 3-(tert-butyl)-5-nitroisoxazole for downstream applications?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is required for biological assays .

- Elemental Analysis (EA): Compare experimental vs. theoretical C, H, N, O percentages (deviation <0.4%) .

- Melting Point Analysis: Sharp melting range (<2°C variation) indicates high crystallinity .

Q. What physicochemical parameters are essential for designing experiments with this compound?

Methodological Answer:

Advanced Research Questions

Q. What derivatization strategies can enhance the reactivity of 3-(tert-butyl)-5-nitroisoxazole for novel analogs?

Methodological Answer:

- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) to convert -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) .

- Isoxazole Ring Modifications: Electrophilic substitution at C-4 using halogens or alkyl halides to introduce substituents without disrupting the tert-butyl group .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups at C-5 .

Q. How can computational methods like DFT or IRI resolve electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nitro group as electrophilic site) .

- Infrared (IR) and Raman Simulations: Match computed vibrational spectra with experimental data to validate structural models .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O) in crystal structures to explain packing efficiency .

Q. How to resolve contradictions in structural data (e.g., X-ray vs. NMR)?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguities in nitro group orientation or tert-butyl conformation .

- Dynamic NMR (DNMR): Detect rotational barriers of the tert-butyl group in solution, explaining discrepancies between solid-state (X-ray) and solution (NMR) data .

- Comparative Computational Studies: Use DFT-optimized geometries to reconcile experimental vs. theoretical bond lengths/angles .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Amplex-Red fluorescence assays to measure inhibition of target enzymes (e.g., autotaxin) .

- Antimicrobial Screening: Broth microdilution (MIC/MBC) against Gram± bacteria and fungi .

- Cytotoxicity Profiling: MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?

Methodological Answer:

- Substituent Variation: Replace tert-butyl with smaller alkyl groups to study steric effects on target binding .

- Nitro Group Bioisosteres: Substitute -NO₂ with -CF₃ or -CN to modulate electron-withdrawing effects and metabolic stability .

- Pharmacokinetic Profiling: Measure LogD (octanol/water distribution) and plasma protein binding to optimize bioavailability .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound solubility without cytotoxicity .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release in aqueous media .

- Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.